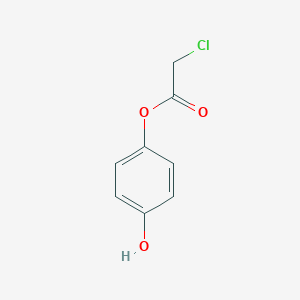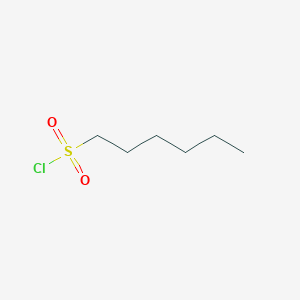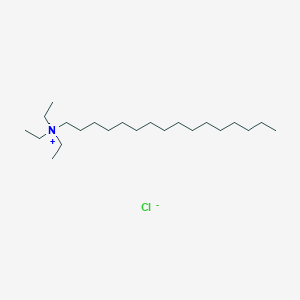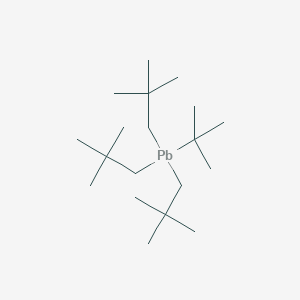
Tert-butyl-tris(2,2-dimethylpropyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl-tris(2,2-dimethylpropyl)plumbane, also known as TBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBP is a lead-based compound that has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry.
作用机制
The mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is not fully understood. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can act as a Lewis acid, which can coordinate with other molecules and facilitate various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been shown to form stable complexes with other molecules, which can enhance their reactivity and stability.
生化和生理效应
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can cause toxicity in living organisms, including humans. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can accumulate in various organs, including the liver, kidney, and brain, and can cause oxidative stress, inflammation, and cell damage.
实验室实验的优点和局限性
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has several advantages and limitations for lab experiments. One advantage of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its high stability, which makes it an ideal candidate for various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its toxicity, which can limit its use in certain experiments. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can also be expensive, which can limit its use in large-scale experiments.
List of
未来方向
1. Further studies are needed to understand the mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various chemical reactions.
2. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in biochemistry and medicinal chemistry.
3. Further studies are needed to investigate the toxicity of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in living organisms and its potential impact on human health.
4. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in material science, including the synthesis of new materials and catalysts.
5. Further studies are needed to investigate the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in environmental remediation, including the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a lead-based compound that has gained significant attention in scientific research due to its unique properties. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry. Tert-butyl-tris(2,2-dimethylpropyl)plumbane's synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various fields and its impact on human health and the environment.
合成方法
The synthesis of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a complex process that involves several steps. The most common method of synthesizing Tert-butyl-tris(2,2-dimethylpropyl)plumbane is through the reaction of lead acetate with tert-butyl lithium and 2,2-dimethylpropyl chloride. The reaction results in the formation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane, which can be purified through recrystallization or distillation.
科学研究应用
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields. In material science, Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been used as a precursor for the synthesis of lead-based perovskite solar cells. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been used as a catalyst in organic chemistry reactions, where it has shown excellent catalytic activity in various reactions, including C-H activation, cross-coupling, and cyclization reactions.
属性
CAS 编号 |
13406-14-9 |
|---|---|
产品名称 |
Tert-butyl-tris(2,2-dimethylpropyl)plumbane |
分子式 |
C19H42Pb |
分子量 |
478 g/mol |
IUPAC 名称 |
tert-butyl-tris(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/3C5H11.C4H9.Pb/c3*1-5(2,3)4;1-4(2)3;/h3*1H2,2-4H3;1-3H3; |
InChI 键 |
XMKFPHYKROVHGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



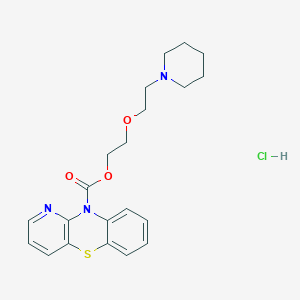
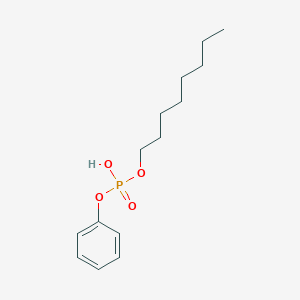
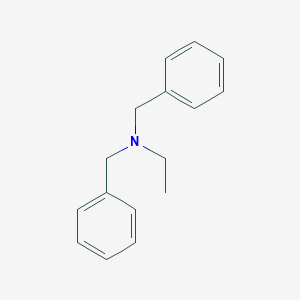

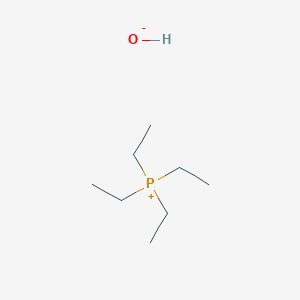

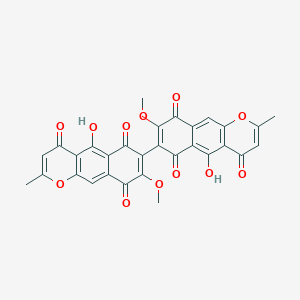
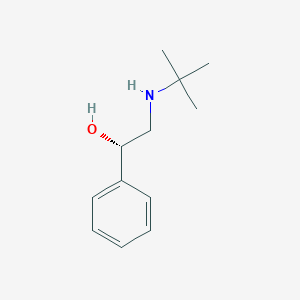
![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
